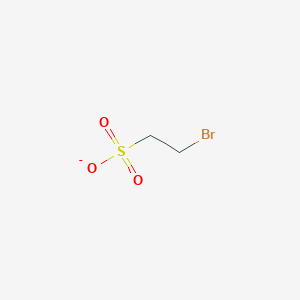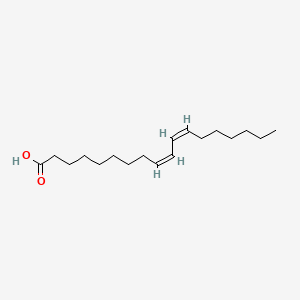
9(Z),11(Z)-Octadecadienoic Acid
Descripción general
Descripción
El Ácido Linoleico Conjugado 9(Z),11(Z) es un tipo de ácido linoleico conjugado, que es un ácido graso poliinsaturado. Se caracteriza por la presencia de dobles enlaces conjugados en las posiciones 9 y 11 del carbono en la configuración cis. Este compuesto se encuentra naturalmente en la carne y los productos lácteos y ha sido estudiado por sus posibles beneficios para la salud, incluidos los efectos anticancerígenos, antidiabéticos y antiobesidad .
Mecanismo De Acción
El mecanismo de acción del Ácido Linoleico Conjugado 9(Z),11(Z) involucra varios objetivos y vías moleculares:
Receptores activados por proliferadores de peroxisomas (PPAR): El compuesto activa los PPAR, que regulan la expresión génica involucrada en el metabolismo de lípidos y la homeostasis de la glucosa.
Factor nuclear-kappa B (NF-κB): Inhibe la activación de NF-κB, reduciendo la inflamación y potencialmente ejerciendo efectos anticancerígenos.
Diferenciación de adipocitos: Influye en la diferenciación de preadipocitos en adipocitos, afectando el almacenamiento y el metabolismo de la grasa
Compuestos similares:
Ácido 9(Z),12(Z)-octadecadienóico (ácido linoleico): Un ácido graso poliinsaturado con dobles enlaces en las posiciones 9 y 12.
Ácido linoleico conjugado 9(Z),11(E): Otro isómero del ácido linoleico conjugado con diferentes configuraciones de doble enlace.
Ácido α-linolénico: Un ácido graso omega-3 con tres dobles enlaces en las posiciones 9, 12 y 15
Unicidad: El Ácido Linoleico Conjugado 9(Z),11(Z) es único debido a su configuración específica de doble enlace, que imparte actividades biológicas y beneficios para la salud distintos. Su capacidad de modular varias vías moleculares lo convierte en un compuesto de gran interés tanto en investigación como en la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Linoleico Conjugado 9(Z),11(Z) generalmente implica la isomerización del ácido linoleico. Un método común es la isomerización alcalina del ácido linoleico utilizando hidróxido de potasio en etanol. La reacción se lleva a cabo a temperaturas elevadas, y el producto se purifica utilizando técnicas como la cromatografía .
Métodos de producción industrial: La producción industrial del Ácido Linoleico Conjugado 9(Z),11(Z) a menudo implica el uso de fermentación microbiana. Se utilizan cepas específicas de bacterias, como Lactobacillus, para convertir el ácido linoleico en ácido linoleico conjugado. Este método es ventajoso debido a su eficiencia y la capacidad de producir grandes cantidades del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido Linoleico Conjugado 9(Z),11(Z) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede producir hidroperóxidos y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, formando ácidos grasos saturados.
Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Halogenación utilizando bromo o cloro en presencia de luz o un catalizador.
Principales productos formados:
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Reducción: Ácidos grasos saturados.
Sustitución: Ácidos grasos halogenados.
Aplicaciones Científicas De Investigación
El Ácido Linoleico Conjugado 9(Z),11(Z) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los dobles enlaces conjugados en los ácidos grasos.
Biología: Se investiga por su papel en el metabolismo celular y las vías de señalización.
Medicina: Se estudia por sus posibles efectos terapéuticos en el cáncer, la diabetes y la obesidad.
Industria: Utilizado en la formulación de suplementos dietéticos y alimentos funcionales
Comparación Con Compuestos Similares
9(Z),12(Z)-Octadecadienoic Acid (Linoleic Acid): A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
9(Z),11(E)-Conjugated Linoleic Acid: Another isomer of conjugated linoleic acid with different double bond configurations.
α-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions
Uniqueness: 9(Z),11(Z)-Conjugated Linoleic Acid is unique due to its specific double bond configuration, which imparts distinct biological activities and health benefits. Its ability to modulate various molecular pathways makes it a compound of significant interest in both research and industry .
Propiedades
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-QRLRYFCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873031 | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-70-7, 1839-11-8 | |
| Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
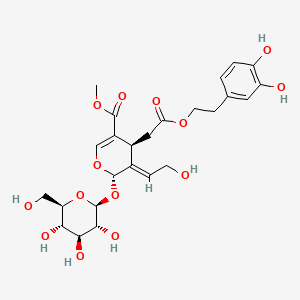

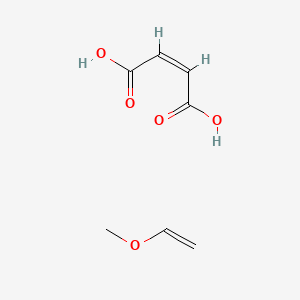
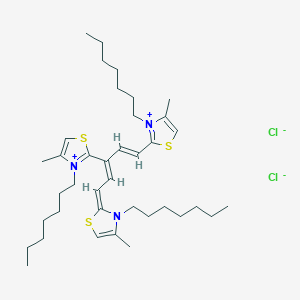
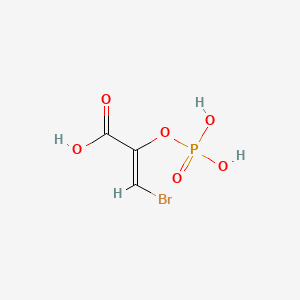
![(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1233116.png)
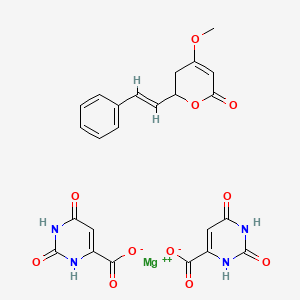

![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)
